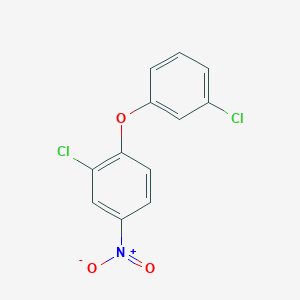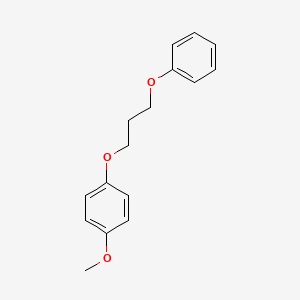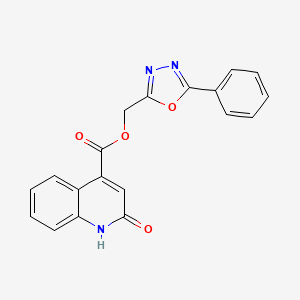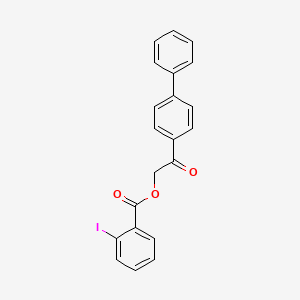![molecular formula C18H14ClN3O3S2 B5172218 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It has been widely used in scientific research due to its ability to inhibit various proteases and its potential therapeutic applications in several diseases.
作用机制
Nafamostat inhibits proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the catalytic triad of the enzyme, thereby blocking its activity. Nafamostat also inhibits the activation of coagulation factors by binding to the serine protease domain of the factors. Additionally, it inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
Nafamostat has several biochemical and physiological effects. It inhibits the activation of coagulation factors and the production of inflammatory cytokines, which can reduce the severity of several diseases. Nafamostat has also been shown to inhibit the entry of SARS-CoV-2, the virus that causes COVID-19, into host cells by blocking the activity of the host protease TMPRSS2.
实验室实验的优点和局限性
Nafamostat has several advantages for lab experiments. It is a potent protease inhibitor that can be used to study the role of proteases in various biological processes. It has also been shown to have potential therapeutic applications in several diseases, which makes it a valuable tool for drug discovery. However, Nafamostat has some limitations as well. It can inhibit multiple proteases, which can make it difficult to determine the specific role of a particular protease in a biological process. Additionally, its potential therapeutic applications are still being investigated, and more research is needed to determine its efficacy in humans.
未来方向
There are several future directions for the use of Nafamostat in scientific research. One potential application is in the treatment of COVID-19. Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells, and clinical trials are currently underway to determine its efficacy in treating COVID-19. Another potential application is in the treatment of acute pancreatitis. Nafamostat has been shown to reduce the severity of acute pancreatitis in animal models, and clinical trials are currently underway to determine its efficacy in humans. Additionally, Nafamostat has potential applications in the treatment of sepsis, viral infections, and other diseases.
合成方法
Nafamostat can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with thionyl chloride to form 5-chloro-1-naphthyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)sulfonamide to form N-(4-(chloroformyl)phenyl)sulfonamide. This compound is further reacted with thiourea to form N-(4-(aminosulfonyl)phenyl)thiourea, which is then reacted with carbon disulfide to form N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide.
科学研究应用
Nafamostat has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit various proteases, including trypsin, chymotrypsin, kallikrein, and thrombin. Nafamostat has also been shown to inhibit the activation of coagulation factors and the production of inflammatory cytokines. These properties make it a potential therapeutic agent for several diseases, including acute pancreatitis, sepsis, and viral infections.
属性
IUPAC Name |
5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(23)22-18(26)21-11-7-9-12(10-8-11)27(20,24)25/h1-10H,(H2,20,24,25)(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVPZUVORILADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)

![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)

